1-Chloro-9H-thioxanthen-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chlorothioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNJGRCQCDRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191926 | |
| Record name | 1-Chloro-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38605-72-0 | |
| Record name | 1-Chloro-9H-thioxanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38605-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-9H-thioxanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Methodologies for the Synthesis of 1 Chloro 9h Thioxanthen 9 One and Its Substituted Analogues
Foundations of Thioxanthone Synthesis
Thioxanthones, which are S-heterocycles with a dibenzo-γ-thiopyrone scaffold, have garnered significant interest since the early 20th century. researchgate.netingentaconnect.com This interest stems from their diverse applications, including as photoinitiators and as scaffolds for compounds with a range of biological activities. ingentaconnect.comnih.gov
Traditional Approaches to the Dibenzo-γ-thiopyrone Scaffold (e.g., via Benzophenone (B1666685), Diarylthioether, or Diarylthioester Intermediates)
Historically, the synthesis of the thioxanthone core has been achieved through several established, albeit often harsh, methods. These traditional routes typically involve the intramolecular cyclization of suitably substituted precursors. researchgate.net
One of the most common strategies involves the reaction of thiosalicylic acid with an aromatic compound in a strong acid medium, such as concentrated sulfuric acid. ingentaconnect.com Other classical methods proceed through multi-step procedures that utilize intermediates like benzophenones, diarylthioethers (specifically phenylthiobenzoic acid), or diarylthioesters. researchgate.netingentaconnect.comnih.gov For instance, the synthesis of xanthones, a related class of compounds, often relies on the intermediacy of benzophenones or diaryl ethers, but these reactions typically demand harsh conditions, strong acids, or the use of toxic metals. nih.gov An efficient method for preparing 9H-thioxanthen-9-ones involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide (B99878) nonahydrate in DMF at 60°C. researchgate.net This approach has also been successfully applied to the synthesis of fluorinated thioxanthones. researchgate.net
While effective in producing a variety of thioxanthone derivatives, these traditional methods are often hampered by their requirement for severe reaction conditions. researchgate.net
Evolution towards More Efficient and Sustainable Synthetic Protocols
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, cleaner, and sustainable methodologies for synthesizing thioxanthone derivatives. researchgate.netingentaconnect.comnih.gov This evolution is driven by the need for greener processes and the desire to access highly functionalized thioxanthones that are difficult to obtain through traditional means. acs.org
Modern approaches aim to simplify the synthetic process, reduce the number of steps, and avoid the harsh conditions associated with classical methods. chemistryviews.org These newer protocols often exhibit greater functional group tolerance, allowing for the synthesis of a wider array of complex thioxanthone structures. acs.orgchemistryviews.org The development of these more streamlined and environmentally friendly synthetic routes is crucial for advancing the applications of thioxanthones in various fields, from materials science to medicinal chemistry. chemistryviews.orgnih.gov For example, visible light-mediated photocatalysis using molecular oxygen as a green oxidant has emerged as a convenient method for oxidizing 9H-thioxanthenes to the corresponding thioxanthones. nih.gov
Direct and Indirect Synthetic Routes to 1-Chloro-9H-thioxanthen-9-one
The synthesis of specifically substituted thioxanthones like this compound often requires tailored strategies. While traditional methods can be adapted, modern techniques, particularly those involving aryne chemistry, have provided novel and efficient pathways.
Utilization of Aryne Insertion Strategies for Thioxanthone Assembly
A significant advancement in thioxanthone synthesis has been the application of aryne insertion reactions. nih.gov Arynes are highly reactive intermediates that can undergo various cycloaddition and insertion reactions, providing a powerful tool for constructing complex aromatic systems. nih.govtus.ac.jp This strategy offers a more direct and often milder alternative to traditional cyclization methods. nih.govchemistryviews.org
Double Aryne Insertion into Carbon-Sulfur Double Bonds
A recently developed and innovative approach involves the double aryne insertion into the carbon-sulfur double bond (C=S) of thiourea (B124793) derivatives. acs.orgchemistryviews.orgresearchgate.net This method facilitates the facile preparation of a wide range of highly functionalized thioxanthones. acs.orgnih.govacs.org The reaction proceeds through a domino pathway where the thiourea acts as a source of both the sulfur atom (as an S2- equivalent) and the carbonyl carbon. acs.orgchemistryviews.org This strategy has proven to be versatile, enabling the synthesis of various substituted thioxanthones, including tetrasubstituted, asymmetric, and π-extended systems, which are challenging to access through conventional routes. acs.orgchemistryviews.orgeurekalert.org
Precursor Design: o-Silylaryl Triflates and Thiourea Derivatives
The success of the double aryne insertion strategy relies on the careful design of the precursors. acs.orgchemistryviews.org
o-Silylaryl Triflates as Aryne Precursors: o-Silylaryl triflates are commonly used and readily accessible precursors for generating arynes under mild conditions. nih.govacs.org The reaction is typically initiated by a fluoride (B91410) source, such as cesium fluoride (CsF), which induces the elimination of the silyl (B83357) and triflate groups to form the reactive aryne intermediate. nih.gov A key advantage of using o-silylaryl triflates is their compatibility with a wide range of functional groups, allowing for the synthesis of highly functionalized thioxanthones. acs.orgchemistryviews.org
Thiourea Derivatives as the C=S Source: The choice of the thiourea derivative is also crucial for the efficiency of the reaction. acs.orgchemistryviews.org Studies have shown that N,N'-disubstituted thioureas are effective, with N,N'-dimethylthiourea often providing the best yields. chemistryviews.org Thioureas lacking protons on the nitrogen atoms are necessary for the reaction to proceed successfully. acs.org The thiourea serves a dual role in this synthesis: the sulfur atom acts as a nucleophile, and the carbon atom ultimately becomes the carbonyl carbon of the thioxanthone ring system. acs.orgchemistryviews.org
The following table summarizes the key components and their roles in the double aryne insertion synthesis of thioxanthones.
| Component | Role | Example |
| o-Silylaryl Triflate | Aryne Precursor | o-(trimethylsilyl)phenyl triflate |
| Thiourea Derivative | C=S Source | N,N'-dimethylthiourea |
| Fluoride Source | Aryne Generation | Cesium Fluoride (CsF) |
This innovative synthetic strategy, utilizing the double aryne insertion into a thiourea, represents a significant step forward in the preparation of complex thioxanthone structures, including substituted analogues like this compound. acs.orgchemistryviews.org
Regiochemical Control and Functional Group Compatibility in Aryne Chemistry
The application of aryne chemistry represents a powerful and modern approach for the synthesis of highly functionalized thioxanthones. hal.scienceachmem.com A notable strategy involves the double aryne insertion into a carbon-sulfur double bond, typically using thiourea or its derivatives as a linchpin. hal.sciencechemscene.comup.pt This method facilitates the rapid assembly of the tricyclic thioxanthone skeleton from relatively simple precursors. achmem.comup.pt
The process commonly utilizes o-(trimethylsilyl)aryl triflates as aryne precursors, which generate aryne intermediates upon treatment with a fluoride source. hal.scienceepo.org These reactive arynes then undergo a sequential reaction with a thiocarbonyl compound, such as N,N'-dimethylthiourea. chemscene.comup.pt In this domino pathway, the nucleophilic sulfur atom of the thiourea acts as an S²⁻ equivalent, while the electrophilic carbon serves as a source for the eventual carbonyl group after hydrolysis, leading to the formation of the thioxanthone core. hal.scienceup.pt
A key advantage of this methodology is the high degree of functional group tolerance, allowing for the synthesis of a wide array of substituted thioxanthones. hal.scienceresearchgate.net For instance, precursors bearing methoxy, methyl, and fluoro groups can be used to produce tetrasubstituted thioxanthones in good yields. researchgate.net
Regiochemical control is a critical aspect when employing unsymmetrically substituted aryne intermediates. nih.gov The regioselectivity of the nucleophilic attack on the aryne is governed by both steric and electronic effects, which can be leveraged to direct the formation of specific isomers. nih.gov While the reaction of a symmetrical aryne like benzyne (B1209423) with thiourea yields a single product, the use of a substituted aryne such as 4-methylbenzyne can result in a mixture of regioisomers. hal.science Despite this challenge, the aryne-based strategy has proven effective for creating even complex, π-extended thioxanthone systems that are difficult to access through conventional methods. chemscene.comresearchgate.net
Table 1: Examples of Functionalized Thioxanthones Synthesized via Aryne Chemistry
| Aryne Precursor Functional Groups | Thiocarbonyl Reagent | Resulting Thioxanthone Substitution | Reference(s) |
|---|---|---|---|
| 4,5-Dimethyl | N,N'-Tetramethylthiourea | 2,3-Dimethyl-9H-thioxanthen-9-one | hal.science |
| 4,5-Dimethoxy | N,N'-Tetramethylthiourea | 2,3-Dimethoxy-9H-thioxanthen-9-one | hal.scienceresearchgate.net |
| 4,5-Difluoro | N,N'-Tetramethylthiourea | 2,3-Difluoro-9H-thioxanthen-9-one | hal.science |
| Naphthalyne | N,N'-Tetramethylthiourea | Pentacyclic Thioxanthone | hal.science |
Chlorination Techniques for Selective Introduction of Halogens at C-1 Position
Direct and selective chlorination of the 9H-thioxanthen-9-one scaffold at the C-1 position presents a significant synthetic challenge. The electronic properties of the thioxanthone ring, influenced by the carbonyl group, tend to direct electrophilic substitution to other positions. nih.gov As a result, methods for the direct, regioselective introduction of a chlorine atom at C-1 are not commonly employed.
Instead, the synthesis of this compound and its analogues typically relies on strategies where the chlorine atom is incorporated from the outset, using chlorinated starting materials. A prevalent method involves the acid-catalyzed condensation of a thiosalicylic acid with a suitable chlorinated aromatic compound. nih.gov For example, the reaction of thiosalicylic acid with p-halotoluenes in concentrated sulfuric acid can yield 1-halo-9H-thioxanthen-9-ones. nih.gov Similarly, the synthesis of 2-chloro-4-methylthioxanthone has been achieved by reacting dithiobisbenzoic acid with p-chlorophenol in sulfuric acid. uni-rostock.de This approach ensures that the halogen is precisely positioned on one of the aromatic rings before the final cyclization to form the thioxanthone core. This precursor-based strategy bypasses the difficulties associated with controlling regioselectivity in the direct halogenation of the final heterocyclic system.
Synthesis from Related Chlorinated Thioxanthone Precursors
The use of pre-synthesized chlorinated thioxanthones as foundational precursors is a cornerstone for creating a diverse library of derivatives. Commercially available or readily synthesized compounds like 1-chloro-4-propoxy-9H-thioxanthen-9-one serve as versatile starting points for further functionalization. nih.gov These precursors undergo various substitution reactions, primarily at the C-1 position, allowing for the introduction of a wide range of chemical moieties.
For instance, 1-chloro-4-nitro-9H-thioxanthen-9-one is a key intermediate in multi-step sequences to produce complex heterocyclic systems. nih.govuni-rostock.de One such sequence involves the reaction of the 1-chloro-4-nitro precursor with a monoalkylhydrazine, leading to a 5-nitrobenzothiopyranoindazole adduct. uni-rostock.de This intermediate can then be catalytically reduced to the corresponding aniline, which is subsequently alkylated to yield the final target molecules. uni-rostock.de Another example is the use of 1-chloro-2-methoxy-4-nitro-9H-thioxanthen-9-one as a starting material for reactions with substituted hydrazines. These strategies highlight the importance of having reliable methods to first synthesize the core chlorinated thioxanthone structure, which then acts as a scaffold for building more complex, and often biologically active, derivatives.
Synthesis of Diverse this compound Derivatives
Copper-Catalyzed Ullmann-Type C-N Coupling for Aminated Thioxanthones
The copper-catalyzed Ullmann-type C-N cross-coupling reaction is a highly effective and widely used method for synthesizing aminated thioxanthones from this compound precursors. nih.gov This reaction involves the nucleophilic aromatic substitution of the chlorine atom at the C-1 position with a primary or secondary amine. nih.gov The process is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like potassium carbonate (K₂CO₃).
This methodology has been successfully applied to couple a variety of amines to the thioxanthone scaffold, including aliphatic amines, amino alcohols, and sulfamides. The reaction conditions are generally robust, often involving heating the mixture in a solvent such as methanol (B129727) in a sealed vessel. The synthesis of new chiral aminated thioxanthones has been accomplished by reacting 1-chloro-4-propoxy-9H-thioxanthen-9-one with enantiomerically pure amino alcohols, demonstrating the versatility of the Ullmann coupling in accessing stereochemically defined molecules. The resulting aminated thioxanthones are an important class of compounds, with many exhibiting significant biological activities. nih.gov
Table 2: General Conditions for Ullmann-Type C-N Coupling of 1-Chloro-Thioxanthones
| Thioxanthone Precursor | Amine | Catalyst | Base | Solvent | Temperature | Reference(s) |
|---|---|---|---|---|---|---|
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Chiral Amino Alcohols | CuI | K₂CO₃ | Methanol | 100 °C | |
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Aliphatic Amines | CuI | K₂CO₃ | Methanol | 100 °C | |
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Guanidine (B92328)/Urea (B33335) Derivatives | CuI | K₂CO₃ | Methanol | 100 °C |
Formation of Tetracyclic Thioxanthene (B1196266) Scaffolds via Cyclization Reactions
An elegant extension of the Ullmann C-N coupling involves a tandem reaction sequence that leads to the formation of complex tetracyclic thioxanthene scaffolds. This transformation occurs when 1-chloro-thioxanthones are reacted with specific bifunctional amines, such as guanidine or urea derivatives.
The process begins with the standard copper-catalyzed nucleophilic aromatic substitution of the chlorine at C-1 by an amine group of the reagent. Following this initial C-N bond formation, a subsequent intramolecular dehydrative cyclization takes place in a concerted manner. This cyclization involves the newly introduced amine and the ketone at the C-9 position of the thioxanthone core, resulting in the formation of a new, fourth ring. This strategy has been successfully employed to synthesize novel tetracyclic thioxanthenes possessing a distinctive quinazoline-thiochromene scaffold. These complex molecules have shown promise as fluorescent dyes and potential antitumor agents.
Schiff Base Reaction Strategies for Substituted Thioxanthone Derivatives
Another route to derivatizing the this compound scaffold involves the formation of Schiff bases at the C-9 carbonyl position. A Schiff base, or azomethine, is formed through the condensation reaction between a primary amine and a ketone. This reaction offers a straightforward way to introduce a wide variety of substituents onto the thioxanthone core via an imine linkage, while leaving the C-1 chloro group intact for potential subsequent reactions.
The synthesis is typically carried out by refluxing the thioxanthone precursor with a suitable primary amine in a solvent like absolute ethanol, often with a few drops of a catalytic acid such as glacial acetic acid to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the resulting Schiff base derivatives often precipitate from the reaction mixture upon cooling. This strategy has been used to prepare a number of new thioxanthone derivatives, leveraging the reactivity of the C-9 ketone to expand the chemical diversity of this heterocyclic family.
Synthesis of S,S-Dioxidethioxanthone Analogues
The oxidation of the sulfur atom in the thioxanthone core to a sulfone (S,S-dioxide) represents a key synthetic modification. This transformation can significantly alter the electronic properties and biological activity of the parent molecule.
A general and effective method for the synthesis of 9H-thioxanthen-9-one 10,10-dioxides involves a palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.gov This approach provides a direct route to these sulfone-bridged compounds. nih.gov An alternative strategy involves the oxidation of a pre-existing thioxanthone. For instance, a series of 3-substituted-4-chloro-thioxanthones were converted to their corresponding S,S-dioxidethioxanthone derivatives using hydrogen peroxide in acetic acid under reflux conditions. researchgate.net
The synthesis of these S,S-dioxide analogues often starts from building blocks like 2,3-dichlorothiophenol. researchgate.net The general synthetic scheme can be summarized as follows:
| Step | Reaction | Reagents and Conditions |
| i | Ullmann Condensation | 1M KOH(aq), Cu, DMF, 120°C, 8h |
| ii | Cyclization | 75% H2SO4(aq), 110°C, 6h, miniclave |
| iii | Nucleophilic Substitution | RSH, NaOCH3, MeOH, THF, reflux, 2h |
| iv | Oxidation | H2O2, HOAc, reflux, 2h |
Table 1: General synthetic route for S,S-Dioxidethioxanthone Analogues. researchgate.net
This multi-step process allows for the introduction of various substituents at the 3-position, followed by oxidation to the S,S-dioxide, yielding a library of compounds for further evaluation. researchgate.net
Preparation of Chiral Thioxanthones and Enantioselective Synthesis
The introduction of chirality into the thioxanthone scaffold has opened new avenues for their application, particularly in areas requiring stereospecific interactions, such as asymmetric catalysis and as modulators of biological targets like P-glycoprotein. mdpi.commdpi.com
A prominent method for synthesizing chiral thioxanthones involves the copper-catalyzed Ullmann cross-coupling reaction. mdpi.com In a notable example, new chiral aminated thioxanthones (ATxs) were synthesized by reacting 1-chloro-4-propoxy-9H-thioxanthen-9-one with various enantiomerically pure amino alcohols in an alkaline medium. mdpi.com The use of copper iodide as a catalyst was found to be more efficient than copper oxide. mdpi.com
Reaction Details for Chiral Thioxanthone Synthesis:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time |
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Chiral amino alcohol | CuI | K2CO3 | Methanol | 100 °C | 48 h |
Table 2: Conditions for the synthesis of chiral aminated thioxanthones via Ullmann cross-coupling. mdpi.com
The resulting chiral thioxanthones were obtained in moderate yields and with high purity (at least 95%) and enantiomeric excess (higher than 99%) after purification. mdpi.com
Enantioselective synthesis involving thioxanthones has also been explored in the context of photocatalysis. Chiral thioxanthones can act as organocatalysts for visible-light-induced enantioselective intramolecular [2+2] photocycloaddition reactions. mdpi.comrsc.org Furthermore, a chiral phosphoric acid catalyst featuring thioxanthone moieties has been developed for the enantioselective [2+2] cycloaddition of α,β-unsaturated β-aryl substituted aldehydes with various olefins. organic-chemistry.org This catalyst facilitates triplet energy transfer under visible light irradiation, leading to the formation of enantioenriched cyclobutane (B1203170) derivatives with excellent yields and high enantioselectivity. organic-chemistry.org The key to this process is the formation of a hydrogen-bond-assisted ion pair, which stabilizes the reactive intermediates and allows for effective enantioface differentiation. organic-chemistry.org
Elucidating the Chemical Reactivity and Mechanistic Pathways of 1 Chloro 9h Thioxanthen 9 One Systems
Photophysical and Photochemical Reactivity of the Thioxanthone Chromophore
The thioxanthone (TX) chromophore is the foundation of a significant class of photoinitiators utilized in processes like the photocuring of coatings. instras.com Its photochemical activity stems from its excited states, which can engage in various reactions upon light absorption. chemicalbook.com
Triplet State Generation and Lifetimes
The photochemistry of thioxanthone and its derivatives is predominantly governed by the reactivity of their lowest excited triplet state. instras.com Upon excitation, thioxanthones exhibit a high quantum yield for triplet formation, a process that is significantly more efficient than fluorescence in most cases. This high efficiency is attributed to the intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a triplet state (T₂), followed by internal conversion to the lowest triplet state (T₁). scielo.br The triplet quantum yield for the parent thioxanthone can be as high as 85%. nsf.gov
The lifetime of the triplet state is a crucial parameter influencing its photochemical reactivity and is highly dependent on the solvent environment. scielo.br For instance, the triplet lifetime of unsubstituted thioxanthone varies from 250 µs in toluene (B28343) to 10.5 ms (B15284909) in 2-propanol. scielo.br This variation is linked to the solvent's polarity and its ability to form hydrogen bonds. scielo.br Generally, the triplet lifetime increases with the solvent's polarity. scielo.br
Substituents on the thioxanthone ring can also influence the triplet state lifetime. For example, 2-alkoxy substituted thioxanthones in acetonitrile (B52724) exhibit triplet lifetimes in the range of 3.9 to 5.3 ms. scielo.br The triplet energy for these alkoxy derivatives is estimated to be around 61 kcal mol⁻¹. scielo.br
Table 1: Triplet State Properties of Selected Thioxanthone Derivatives
| Compound | Solvent | Triplet Lifetime (τT) | Triplet-Triplet Absorption λmax (nm) |
|---|---|---|---|
| Thioxanthone | Toluene | 250 µs | - |
| Thioxanthone | 2-Propanol | 10.5 ms | - |
| Thioxanthone | Acetonitrile | - | 625 nm |
| 2-Methoxythioxanthone | Acetonitrile | 5.3 ms | 620 nm |
| 2-Benzyloxythioxanthone | Acetonitrile | 5.3 ms | 620 nm |
| 2-(n-Propoxy)thioxanthone | Acetonitrile | 3.9 ms | 620 nm |
Photoinduced Electron and Hydrogen Transfer Mechanisms
The excited triplet state of thioxanthones is a potent species for initiating chemical reactions through two primary mechanisms: photoinduced electron transfer and hydrogen atom transfer (HAT). chemicalbook.com The dominant pathway is often dictated by the surrounding chemical environment, particularly the presence of electron or hydrogen donors. instras.comscielo.br
In the presence of suitable electron donors, such as tertiary amines, the excited thioxanthone triplet undergoes an electron transfer to form a radical-anion. instras.com This process is often a key step in the initiation of photopolymerization. csic.es The efficiency of this electron transfer can be influenced by the ionization potential of the amine. instras.com For some systems, this process is proposed to occur in two steps: an initial electron transfer to form an exciplex, followed by an ultra-fast proton transfer. scielo.brscielo.br
Hydrogen atom transfer is another critical reaction pathway for the thioxanthone triplet state, especially in the presence of hydrogen-donating solvents or substrates. scielo.br The triplet thioxanthone can abstract a hydrogen atom from the donor molecule, leading to the formation of a ketyl radical. scielo.brfrontiersin.org The rate of this hydrogen abstraction depends on the stability of the radical formed from the hydrogen donor. scielo.br For example, 1,4-cyclohexadiene, which contains a doubly allylic hydrogen, is a highly reactive hydrogen donor. scielo.br
Formation of Radical Ions and Ketyl Radicals
As a direct consequence of the electron and hydrogen transfer processes, two key reactive intermediates are formed: radical ions and ketyl radicals.
The thioxanthone radical-anion is generated through the acceptance of an electron by the excited triplet state from an electron donor, typically a tertiary amine. instras.com This species is characterized by a transient absorption spectrum and is a crucial intermediate in many photopolymerization processes. instras.comcsic.es For instance, in the presence of triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile, the thioxanthone radical-anion exhibits an absorption band at 410 nm. scielo.br
Intersystem Crossing Rates and Factors Influencing Triplet Population
The efficiency of populating the reactive triplet state is determined by the rate of intersystem crossing (ISC) from the singlet excited state. scielo.br For thioxanthone, the ISC is a highly efficient process, leading to a high quantum yield of triplet formation. nsf.gov This efficiency is attributed to the transition between the S₁(ππ) state and the T₂(nπ) state, followed by rapid internal conversion to the T₁(ππ*) state. scielo.br
Several factors influence the ISC rate and, consequently, the triplet population. The relative energies of the nπ* and ππ* singlet and triplet states are crucial. nsf.gov The solvent environment plays a significant role in modulating these energy levels. acs.orgnih.gov Additionally, the presence of heavy atoms, such as halogens, in the molecular structure can enhance ISC rates due to increased spin-orbit coupling. acs.org
For xanthone (B1684191), a related compound, the ISC from the ¹nπ* state to the ³ππ* state has been calculated to occur on a picosecond timescale (∼1.8 ps). chemrxiv.org In thioxanthone derivatives, substituents can also affect the singlet state lifetime and the rate of ISC. For example, derivatives with substituents in the 3-position exhibit much shorter singlet lifetimes (and thus faster ISC) compared to those with substituents in other positions. scispace.com
Solvent Effects on Excited State Dynamics
The nature of the solvent has a profound impact on the photophysical and photochemical behavior of 1-Chloro-9H-thioxanthen-9-one and related thioxanthones. researchgate.net Solvent polarity and hydrogen-bonding capability can alter the energies of the excited states, influencing fluorescence quantum yields, triplet lifetimes, and the rates of intersystem crossing. scielo.bracs.orgnih.gov
Specifically, polar solvents tend to stabilize the ππ* excited state and destabilize the nπ* state. rsc.org This can lead to a reversal in the ordering of the lowest singlet and triplet excited states. nsf.gov In non-polar solvents, the lowest excited singlet state (S₁) often has nπ* character, while in polar, protic solvents, the S₁ state is typically of ππ* character. scielo.br This change in the nature of the lowest excited state directly affects the subsequent photochemical pathways.
For instance, the triplet quantum yield of thioxanthone decreases from 0.85 in hexane (B92381) (a non-polar solvent) to 0.56 in methanol (B129727) (a polar, protic solvent). researchgate.net Similarly, the triplet-triplet absorption maximum of thioxanthone shows a blue shift (a shift to shorter wavelengths) as the solvent polarity increases, moving from 640 nm in carbon tetrachloride to 583 nm in methanol. scielo.br The triplet lifetime also generally increases with solvent polarity. scielo.br
Table 2: Solvent Effects on Thioxanthone Photophysical Properties
| Solvent | Triplet Lifetime (τT) | Triplet-Triplet Absorption λmax (nm) | Triplet Quantum Yield (ΦT) |
|---|---|---|---|
| Hexane | - | - | 0.85 |
| Toluene | 250 µs | - | - |
| Carbon Tetrachloride | - | 640 nm | - |
| Acetonitrile | - | - | 0.66 |
| Methanol | - | 583 nm | 0.56 |
| 2-Propanol | 10.5 ms | - | - |
Oxidation-Reduction Chemistry of this compound
The electrochemical properties of thioxanthone derivatives are critical to understanding their behavior in photoinduced electron transfer reactions. The presence of both a reducible carbonyl group and an oxidizable sulfur atom within the thioxanthone core imparts characteristic oxidation-reduction chemistry. koreascience.kr
Cyclic voltammetry studies of thioxanthone derivatives in acetonitrile show that the electrochemical reactions are typically diffusion-controlled. koreascience.kr The reduction process is generally a one-electron transfer to form a stable radical anion. researchgate.net The reduction potential is primarily influenced by the carbonyl group at the 9-position. koreascience.kr
Conversely, the oxidation potential is mainly affected by the sulfur atom at the 10-position. koreascience.kr Substituents on the thioxanthone ring can significantly influence these potentials. Electron-withdrawing groups tend to make the molecule easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential). Conversely, electron-donating groups have the opposite effect. csic.esnih.gov
For instance, studies on C2-substituted thioxanthones have shown a good correlation between the reduction potentials and the energies of the Lowest Unoccupied Molecular Orbital (LUMO), and between the oxidation potentials and the energies of the Highest Occupied Molecular Orbital (HOMO). koreascience.kr The triplet excited state of thioxanthone has a reduction potential of +1.18 V, indicating its capacity to act as a mild oxidizing agent. rsc.org
Specific Reduction Methodologies and Product Characterization
The reduction of thioxanthen-9-ones, including this compound, to their corresponding thioxanthenes is a significant transformation. tandfonline.com A common method involves the use of organotin hydrides. For instance, the reduction of various thioxanthen-9-one (B50317) derivatives has been successfully achieved using dibutyltin (B87310) chloride hydride (Bu₂SnClH). tandfonline.com This reagent is typically generated in situ from the reaction of dibutyltin dihydride (Bu₂SnH₂) and dibutyltin dichloride. tandfonline.com
The general procedure involves adding the thioxanthen-9-one to a solution where Bu₂SnClH has been pre-formed. The reaction mixture is typically stirred for an extended period, for example 48 hours, to ensure completion. tandfonline.com Following the reaction, the product is purified using column chromatography. tandfonline.com The resulting thioxanthene (B1196266) products are characterized by elemental analysis and ¹H-NMR spectral analysis to confirm their structure. tandfonline.com
Investigations into Reduction Mechanisms (e.g., Hydrostannation)
The mechanism of reduction of thioxanthen-9-ones by organotin hydrides like dibutyltin chloride hydride is believed to proceed through a free radical pathway. tandfonline.com It has been suggested that the reaction involves the formation of a tributylstannyloxythioxanthyl ketyl radical as an intermediate. tandfonline.com This hypothesis is supported by comparing the reduction products of different thioxanthene derivatives. tandfonline.com The photoreduction of thioxanthenones by amines is also reported to proceed via a charge-transfer or exciplex intermediate to form a thioxanthyl ketyl radical. tandfonline.com
To further probe the mechanism, control experiments have been conducted. For example, the reduction of thioxanthen-9-one to thioxanthen-9-ol using lithium aluminium hydride (LiAlH₄), followed by azeotropic dehydration with bis(tributyltin) oxide to form 9-tributylstannyloxythioxanthene, provides insight. The subsequent reduction of this stannyloxy derivative with Bu₂SnClH directly yields thioxanthene, which supports the involvement of a ketyl radical intermediate. tandfonline.com
Nucleophilic and Electrophilic Substitution Reactions
The thioxanthenone scaffold is amenable to nucleophilic aromatic substitution reactions. For instance, the chlorine atom on the aromatic ring can be displaced by various nucleophiles. This reactivity is particularly enhanced when electron-withdrawing groups, such as a sulfone group at the 10-position, are present. nih.gov
Aminothioxanthone derivatives can be synthesized from a chlorinated thioxanthone and a primary amine. up.pt These reactions are often facilitated by a base, such as potassium carbonate, and sometimes a copper(I) iodide catalyst. nih.govup.pt Microwave-assisted conditions have been shown to be effective for these substitutions, leading to good to excellent yields of the desired products. nih.gov The resulting aminothioxanthones can be purified by simple aqueous work-up. nih.gov
The thioxanthenone ring can also undergo electrophilic substitution reactions, although specific examples for this compound are less commonly detailed in the provided context. However, the general reactivity of the aromatic rings suggests that reactions such as halogenation, nitration, and Friedel-Crafts reactions could potentially occur under appropriate conditions.
Carbonyl Reactivity and Related Transformations
The carbonyl group at the 9-position is a key functional group that dictates much of the reactivity of this compound. As discussed in the reduction section, this carbonyl group is readily reduced to a methylene (B1212753) group (CH₂) or a hydroxyl group (CH-OH).
Beyond reduction, the carbonyl group can participate in other typical ketone reactions. For example, it can be converted into a carbonyl chloride, as seen in the formation of 9H-thioxanthene-1-carbonyl chloride. nih.gov This transformation introduces a reactive acyl chloride moiety, which can then be used for further derivatization, such as amide bond formation through reaction with amines. nih.gov The use of coupling reagents like HBTU or BOP in the presence of a base like diisopropylethylamine (DIPEA) facilitates these amide couplings. nih.gov
Degradation Pathways and Stability Studies of this compound under Various Conditions
Stability is a crucial aspect of the chemical profile of this compound. The compound is generally stable under recommended storage conditions, which typically involve keeping it in a tightly closed container in a dry and well-ventilated place. It is noted to be moisture-sensitive.
However, under certain conditions, particularly in specific applications, degradation can occur. For example, when 1-chloro-4-alkoxy-thioxanthen-9-one type photoinitiators are used in vinyl ether acrylate (B77674) based compositions, they can lead to the formation of unacceptable levels of migratable and volatile degradation products. epo.org This highlights that the stability of the compound is context-dependent and can be influenced by the surrounding chemical environment and external stimuli like UV radiation. While detailed degradation pathways for this compound are not extensively elucidated in the provided information, the potential for degradation, especially in photochemical applications, is an important consideration. epo.org
Structural Modifications and Derivatization Strategies for Enhanced Chemical Functionality Based on 1 Chloro 9h Thioxanthen 9 One
Design Principles for Multisubstituted and Asymmetric Thioxanthones
The development of multisubstituted and asymmetric thioxanthones from 1-chloro-9H-thioxanthen-9-one is guided by the goal of creating compounds with tailored properties. A novel synthetic approach involves the double aryne insertion into a carbon-sulfur double bond of thioureas, which allows for the creation of a wide variety of thioxanthones, including those that are tetrasubstituted and asymmetric. eurekalert.orgchemistryviews.org This method is significant because traditional syntheses often struggle to produce highly functionalized derivatives. chemistryviews.orgnih.gov
The design principles focus on introducing various functional groups at different positions on the thioxanthone core. For instance, the Ullmann-type C-N coupling reaction, which can be assisted by microwaves, is used to introduce nitrogen-containing substituents at the 1-position. researchgate.netnih.gov The selection of these substituents is often guided by computational methods like homology modeling and docking to predict their interaction with biological targets. researchgate.net
Key design considerations include:
Introducing diverse substituents: A range of functional groups, including alkyl, aryl, and heteroaryl moieties, can be introduced to modulate the electronic and steric properties of the thioxanthone.
Achieving asymmetry: The synthesis of asymmetric thioxanthones is crucial for applications where specific spatial arrangements of substituents are required, such as in chiral catalysis. eurekalert.orgresearchgate.net
Controlling substitution patterns: The ability to control the position of substituents allows for the fine-tuning of the molecule's properties, such as its absorption and emission spectra. nih.govacs.org
Strategies for Constructing π-Extended Thioxanthone Frameworks
Extending the π-conjugated system of the thioxanthone core is a primary strategy for shifting its absorption and emission properties to longer wavelengths, which is particularly important for applications in photopolymerization and as fluorescent probes. nih.govacs.org
Several strategies are employed to construct these π-extended frameworks:
Double Aryne Insertion: This method has proven effective for synthesizing π-extended thioxanthones by reacting o-silylaryl triflates with thioureas. eurekalert.orgchemistryviews.orgnih.gov This approach allows for the fusion of additional aromatic rings to the thioxanthone skeleton.
Condensation Reactions: Traditional methods involve the condensation of thiosalicylic acid with various aromatic and heterocyclic compounds in the presence of a strong acid like sulfuric acid. mdpi.comrsc.org This can be used to link moieties like benzothiophene (B83047), dibenzothiophene, or carbazole (B46965) to the thioxanthone core. mdpi.comrsc.org
Decorating with Electron-Donating Groups: Attaching electron-donating groups, such as dialkylamino groups, to the thioxanthone core can also lead to a bathochromic shift in the absorption spectrum. acs.org
The development of π-extended thioxanthones has led to materials with enhanced electronic and optical properties, making them suitable for use as organic semiconductors and light-absorbing materials in solar cells. eurekalert.orgchemistryviews.org
Rational Design of Thioxanthone Derivatives for Specific Chemical Functions
The rational design of thioxanthone derivatives from this compound is a targeted approach to create molecules with specific functions, particularly in the field of photopolymerization. mdpi.compk.edu.pl By strategically modifying the thioxanthone structure, researchers can develop highly efficient photoinitiators and photoredox catalysts. mdpi.comacs.org
Key aspects of rational design include:
Tuning Photochemical Properties: The substitution pattern on the thioxanthone skeleton significantly influences its photoinitiating efficiency. mdpi.com For example, introducing electron-donating groups can enhance the molar extinction coefficient and shift the absorption to the visible light region. acs.org
One-Component vs. Multi-Component Systems: Thioxanthone derivatives can be designed to act as one-component photoinitiators, where the chromophore and co-initiator are part of the same molecule, or as part of multi-component systems with amines, iodonium (B1229267) salts, or sulfonium (B1226848) salts. mdpi.compk.edu.pl
Metal-Free Catalysis: Thioxanthone derivatives can serve as metal-free photoredox catalysts that are active in both oxidative and reductive cycles, offering a more sustainable alternative to metal-based catalysts. mdpi.com
Table 1: Examples of Rationally Designed Thioxanthone Derivatives and their Functions
| Derivative Class | Modification Strategy | Target Function | Reference |
| Amine-substituted thioxanthones | Introduction of amine groups | Type II photoinitiators for free-radical polymerization | mdpi.comacs.org |
| Carbazole-containing thioxanthones | Fusion with carbazole moiety | One-component Type II photoinitiators | mdpi.com |
| Heterocyclic extended thioxanthones | Condensation with heterocyclic compounds | Visible light photoinitiators | mdpi.comrsc.org |
| Thioxanthones with 4-(diphenylamine)phenyl substituents | Incorporation of diphenylamine (B1679370) moiety | Photoredox catalysts | mdpi.com |
Introduction of Heterocyclic Moieties and Fused Ring Systems
The incorporation of heterocyclic moieties and the creation of fused ring systems are advanced strategies to modify the properties of this compound. These modifications can lead to compounds with novel biological activities and enhanced photochemical properties. uobaghdad.edu.iqnih.govkoreascience.kr
Methods for introducing heterocyclic systems include:
Condensation Reactions: Thiosalicylic acid can be condensed with various heterocyclic compounds to create fused systems. rsc.org For example, condensation with benzothiophene, dibenzothiophene, carbazole, and benzotriazole (B28993) has been reported. mdpi.comrsc.org
Multi-step Synthesis: Complex heterocyclic systems can be built onto the thioxanthone core through a series of reactions. For instance, new 9H-thioxanthen-9-ones incorporated with pyridone, pyrazoline, pyranone, and other heterocyclic systems have been synthesized and evaluated for their antitumor activity. nih.govkoreascience.kr
Copper-Catalyzed Coupling: The Ullmann-type C-N coupling reaction is a versatile method for attaching nitrogen-containing heterocycles to the thioxanthone scaffold. researchgate.netnih.gov
These structural modifications can lead to significant changes in the molecule's properties. For example, extending the thioxanthone with a thiophene (B33073) ring has little effect on the absorption peak position but increases the molar absorptivity. rsc.org In contrast, benzothiophene extension causes a significant bathochromic shift. rsc.org
Synthesis of Thiopyrylium (B1249539) Salt Derivatives
Thiopyrylium salts are valuable derivatives of thioxanthones with applications in various fields, including as dyes and chemical sensors. eurekalert.org The thioxanthone skeleton serves as a key intermediate in the preparation of these salts. eurekalert.orgnih.gov
A common synthetic route involves a Grignard reaction on the thioxanthone carbonyl group, followed by dehydration. For example, treatment of a thioxanthone derivative with a Grignard reagent like 4-methoxyphenylmagnesium bromide, followed by dehydration with a strong acid such as triflic acid, can yield highly functionalized thiopyrylium salts. acs.org
The structural modifications of the starting thioxanthone, such as the presence of substituents or a π-extended system, have a significant impact on the properties of the resulting thiopyrylium salts. acs.org These salts often exhibit distinct absorption and emission spectra compared to their thioxanthone precursors. acs.org
Advanced Applications of 1 Chloro 9h Thioxanthen 9 One Derivatives in Materials Science and Chemical Synthesis
Thioxanthones as High-Efficiency Photoinitiators for Polymerization Processes
Thioxanthone derivatives, including those based on the 1-Chloro-9H-thioxanthen-9-one scaffold, are renowned for their utility as photoinitiators. nih.gov These compounds can absorb light energy and convert it into chemical energy to initiate polymerization reactions. rsc.org They are typically classified as Type II photoinitiators, which, upon excitation by light, interact with a co-initiator or hydrogen donor to generate the free radicals necessary for polymerization. rsc.orgitu.edu.tr This mechanism is fundamental to their application in various polymerization processes.
Applications in Free Radical Polymerization of Vinyl Monomers
Derivatives of this compound are effective photoinitiators for the free radical polymerization of a wide array of vinyl monomers. rsc.org In these systems, the excited triplet state of the thioxanthone derivative abstracts a hydrogen atom from a co-initiator, often a tertiary amine, to form a ketyl radical and an amine-derived radical. rsc.org The latter is typically responsible for initiating the polymerization of monomers like acrylates and styrenes. rsc.orgsci-hub.st
To overcome the limitations of bimolecular systems, one-component photoinitiators have been developed where the hydrogen-donating moiety is incorporated into the thioxanthone structure itself. sci-hub.st For instance, 2-mercaptothioxanthone has demonstrated the ability to initiate the polymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656) without the need for a separate co-initiator. researchgate.net Research has also explored thioxanthone derivatives condensed with carbazole (B46965), which can initiate free radical polymerization both with and without a hydrogen donor. semanticscholar.org
The efficiency of these photoinitiators is a subject of extensive research, with studies focusing on achieving high final monomer conversions and developing systems that can function effectively even in the presence of oxygen. sci-hub.stresearchgate.net
Table 1: Examples of Thioxanthone Derivatives in Free Radical Polymerization
| Thioxanthone Derivative | Monomer(s) | Co-initiator/System | Key Finding |
|---|---|---|---|
| Thioxanthone (TX) / Amine | Acrylates, Styrenes | Tertiary Amines | Efficient generation of initiating radicals via hydrogen abstraction. rsc.org |
| 2-Mercaptothioxanthone (TX-SH) | Methyl methacrylate (MMA), Styrene | One-component system | Acts as both photosensitizer and hydrogen donor. researchgate.net |
| Thioxanthone-anthracene (TX-A) | Acrylates, Styrenes | One-component, oxygen-tolerant | Initiates polymerization in the presence of air. sci-hub.st |
Photoinitiation in Cationic Monomer Polymerization
Beyond free radical systems, this compound derivatives serve as potent photosensitizers for cationic polymerization. semanticscholar.orggoogle.com In this role, the excited thioxanthone derivative interacts with an onium salt, such as a diaryliodonium or a triarylsulfonium salt, which are common cationic initiators. google.commdpi.com This interaction, typically an electron transfer, generates a radical cation and ultimately a strong Brønsted acid, which is the active species that initiates the polymerization of cationically polymerizable monomers like epoxides, oxetanes, and vinyl ethers. google.commdpi.com
For example, 1-Chloro-4-propoxy-9H-thioxanthen-9-one is identified as a photoinitiator used in the polymerization of cationic monomers. The mechanism involves the generation of reactive species upon UV irradiation that can initiate the crosslinking of polymer chains. The effectiveness of these systems is often evaluated by monitoring the disappearance of the monomer's functional groups, with studies showing high final conversions. semanticscholar.org The development of novel thioxanthone-based systems for cationic polymerization is driven by the need for efficient initiators that are active under visible light sources like LEDs. semanticscholar.org
Table 2: Thioxanthone Derivatives in Cationic Polymerization
| Thioxanthone Derivative/System | Monomer Type | Initiator Type | Light Source |
|---|---|---|---|
| 2,4-Diethyl-thioxanthen-9-one derivatives / Sulfonium (B1226848) salt | Epoxy monomers | Three-component system | LED @ 405 nm & 420 nm |
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Cationic monomers | Photoinitiator system | UV light |
| Thioxanthone derivatives / Iodonium (B1229267) or Sulfonium salt | Epoxides, Vinyl ethers | Two- or Three-component systems | Visible Light |
Role in UV Curing Technologies and Fast-Drying Inks
The rapid, light-induced polymerization initiated by this compound and its derivatives is the foundation of UV curing technology, which is widely used for fast-drying inks, coatings, and adhesives. google.comjoyful-printing.com UV curable inks contain the thioxanthone photoinitiator, monomers (like acrylates), and pigments. longchangchemical.com Upon exposure to UV light, the photoinitiator triggers a rapid polymerization reaction, converting the liquid ink into a solid, dry film in a fraction of a second. joyful-printing.comlongchangchemical.com
Thioxanthone derivatives such as 2-chlorothioxanthone (B32725) (CTX) and isopropylthioxanthone (B1242530) (ITX) are particularly valuable because their absorption spectra are in the near-UV and visible regions (250-420 nm), which is compatible with common UV lamps and allows for the curing of pigmented systems. joyful-printing.comresearchgate.net The combination of a thioxanthone photoinitiator with an acylphosphine oxide photoinitiator is particularly effective for fast UV curing with UV LED lamps. googleapis.com This technology offers significant advantages, including high gloss, solvent-free formulations, and excellent friction resistance of the cured film. longchangchemical.com
Thioxanthone-Based Photocatalysis in Organic Reactions
The ability of the thioxanthone core to absorb light and engage in single electron transfer (SET) or energy transfer (EnT) processes makes it a powerful organocatalyst for a variety of organic transformations. rsc.org Unlike its role as a photoinitiator, where it is consumed, in photocatalysis, the thioxanthone is regenerated in a catalytic cycle.
Photoredox Catalysis and its Scope in Organic Synthesis
Derivatives of this compound are effective photoredox catalysts, mediating reactions under mild, visible-light-promoted conditions. organic-chemistry.orgacs.org In photoredox catalysis, the excited state of the thioxanthone can act as either an oxidant or a reductant to facilitate chemical transformations that are otherwise difficult to achieve. rsc.org
A significant application is in C-C bond formation. For example, thioxanthone has been used as an efficient photoredox catalyst for the nickel-catalyzed homocoupling of aryl halides. rsc.org Visible-light-promoted strategies have been developed for the synthesis of thioxanthone derivatives themselves through a process involving hydrogen atom transfer, C-C formation, and oxidative dehydrogenation, demonstrating the versatility of this catalytic approach. organic-chemistry.orgresearchgate.net These metal-free methods are environmentally friendly and offer high selectivity. organic-chemistry.orgnih.gov Thioxanthone-based systems can also act as metal-free photoredox catalysts active for both oxidative and reductive cycles, further broadening their synthetic utility. semanticscholar.org
Catalysis of Photoisomerization and Photocycloaddition Reactions
Thioxanthone derivatives are excellent triplet sensitizers for catalyzing photoisomerization and photocycloaddition reactions. rsc.orgbohrium.com Due to their high triplet energy and relatively long triplet lifetime, they can efficiently transfer energy to a substrate molecule, promoting it to an excited triplet state which can then undergo reactions. rsc.org
A notable example is the [2+2] photocycloaddition reaction, a powerful method for constructing four-membered rings. rsc.org Chiral thioxanthone derivatives have been designed as organocatalysts for enantioselective intramolecular [2+2] photocycloaddition reactions, induced by visible light. tum.deresearchgate.net These catalysts can achieve high yields and excellent enantioselectivities. tum.debeilstein-journals.org For instance, a chiral thioxanthone has been successfully employed as a triplet sensitizer (B1316253) in the intermolecular [2+2] photocycloaddition of maleimides with alkenes, controlling the regioselectivity of the reaction. rsc.org This mode of catalysis relies on the thioxanthone facilitating the formation of a key biradical intermediate that leads to the desired cyclobutane (B1203170) product. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one |
| 2,4-Diethyl-thioxanthen-9-one |
| 2-chlorothioxanthone (CTX) |
| 2-Mercaptothioxanthone |
| Acrylate (B77674) |
| Acylphosphine oxide |
| Benzophenone (B1666685) |
| Camphorquinone |
| Carbazole |
| Diaryliodonium salt |
| Isopropylthioxanthone (ITX) |
| Methyl methacrylate (MMA) |
| Styrene |
| Thioxanthone (TX) |
| Thioxanthone-anthracene (TX-A) |
| Triarylsulfonium salt |
| Trimethylolpropane triacrylate (TMPTA) |
Applications in Cross-Coupling Reactions Leading to Various Bond Formations (C–O, C–N, C–P)
Derivatives of this compound serve as versatile precursors in cross-coupling reactions, facilitating the formation of carbon-oxygen (C–O), carbon-nitrogen (C–N), and carbon-phosphorus (C–P) bonds. These reactions are fundamental in synthesizing a wide array of functionalized molecules.
For instance, new chiral aminothioxanthones have been synthesized through copper-catalyzed Ullmann cross-coupling reactions. mdpi.com This involves reacting 1-chloro-4-propoxy-9H-thioxanthen-9-one with various enantiomerically pure amino alcohols in an alkaline medium. mdpi.com This method highlights the utility of the chloro-substituted thioxanthone backbone in creating C–N bonds to produce molecules with specific stereochemistry.
Palladium-catalyzed reactions are also pivotal. The Suzuki-Miyaura cross-coupling reaction, for example, has been employed to synthesize 1,3-diarylthioxanthones from the bis(triflates) of 1,3-dihydroxy-9H-thioxanthen-9-one with arylboronic acids, achieving very good yields with both electron-rich and electron-poor arylboronic acids. uni-rostock.de While this specific example starts from a dihydroxy-thioxanthenone, the principles of palladium-catalyzed cross-coupling are broadly applicable to chloro-substituted analogs for C-C bond formation. The Stille cross-coupling reaction is another powerful palladium-catalyzed method for forming C-C bonds, known for its selectivity and tolerance of numerous functional groups. nih.gov
Furthermore, palladium-catalyzed C-P bond-forming reactions of aryl nonaflates have been shown to be accelerated by iodide, indicating a pathway for creating C-P bonds that could be analogous for chloro-thioxanthone derivatives. acs.org
Environmental Catalysis: Degradation of Organic Pollutants
Thioxanthone derivatives are emerging as effective photocatalysts for environmental remediation, specifically in the degradation of organic pollutants. Their ability to absorb light and initiate chemical reactions makes them suitable for breaking down harmful substances.
A notable application is the use of thioxanthone-functionalized nano-TiO2 composites as photocatalysts. researchgate.netacs.org These hybrid materials leverage the light-harvesting capabilities of the thioxanthone moiety to enhance the photocatalytic activity of titanium dioxide. researchgate.netacs.org This synergistic effect allows for the efficient degradation of organic dyes like Rhodamine B, methyl blue, and methyl orange under irradiation. researchgate.netacs.org For example, one study demonstrated that a thioxanthone-modified nano-TiO2 photocatalyst could degrade 97% of Rhodamine B within 35 minutes of irradiation. researchgate.netacs.org
The mechanism involves the thioxanthone derivative acting as a photosensitizer, absorbing light and transferring energy to generate reactive oxygen species, which then decompose the organic pollutants. This highlights the potential of designing specific this compound derivatives to target and degrade a wide range of environmental contaminants.
Development of Optoelectronic Materials
The unique electronic and photophysical properties of thioxanthone derivatives make them prime candidates for use in advanced optoelectronic materials.
Organic Semiconductors for Electronic Devices
Thioxanthone derivatives are being extensively explored as organic semiconductors for applications in devices like Organic Light-Emitting Diodes (OLEDs). acs.org Their donor-acceptor (D-A) architecture allows for the tuning of their electronic properties. acs.org
Research has shown that by combining a thioxanthone acceptor with various donor moieties, it is possible to create materials with bipolar charge transport capabilities, meaning they can transport both holes and electrons. acs.orgnih.gov For instance, derivatives containing 3,6-di-tert-butylcarbazole (B1356187) or 2,7-di-tert-butyl-9,9-dimethylacridane moieties have demonstrated relatively balanced hole and electron mobilities. acs.org The ability to synthesize π-extended thioxanthones opens up possibilities for developing materials with enhanced electronic properties, leading to more efficient organic semiconductors. chemistryviews.org
These compounds can form molecular glasses with high glass transition temperatures, a desirable property for the stability of electronic devices. acs.org The ionization potentials of these materials can be tuned within a specific range, further demonstrating their versatility as organic semiconductors. acs.org
Light-Absorbing Materials for Solar Energy Conversion
The strong light-absorption properties of thioxanthone derivatives make them suitable for applications in solar energy conversion. chemistryviews.orgeurekalert.org The ability to synthesize π-extended thioxanthones can lead to materials with improved light-absorbing capabilities for solar cells. chemistryviews.orgeurekalert.org
Thioxanthones as Intermediates in Molecular Motor Synthesis and Nanotechnology
Thioxanthones have been identified as key intermediates in the synthesis of molecular motors and have significant applications in nanotechnology. eurekalert.orgmedium.com Molecular motors are complex molecules capable of converting energy into controlled mechanical motion, and thioxanthone derivatives provide a robust scaffold for their construction. nih.govnobelprize.org
The synthesis of the lower half of certain molecular motors has been shown to be challenging, but can be achieved through the creation of a dissymmetric thioxanthone. researchgate.net Novel, simplified methods for synthesizing complex thioxanthones are expected to accelerate the development of innovative molecular motors for nanotechnology applications. eurekalert.orgmedium.com These advancements could pave the way for new nanomachines with a variety of functions. Furthermore, protein-based artificial molecular motors are being developed that can exhibit directional motion, opening avenues for nanotechnology applications. arxiv.org
Fluorescent Molecules and Chemical Sensors
Thioxanthone skeletons are promising as functional fluorescent molecules and as key components in the development of chemical sensors. eurekalert.orgmedium.com Their photophysical properties, including fluorescence, can be tailored by modifying their chemical structure.
Thioxanthone derivatives exhibit interesting solvatofluorochromism, where their fluorescence properties change depending on the solvent environment. researchgate.net This characteristic makes them useful as fluorescent indicators. For example, some thioxanthone-based fluorescent probes have been found to be effective for the qualitative and quantitative detection of low levels of water in various organic solvents. researchgate.net
The introduction of different substituents or the extension of the π-conjugated system in the thioxanthone structure can significantly affect their absorption and emission spectra, leading to a clear red shift in emission. nih.gov This tunability is crucial for designing sensors that respond to specific analytes or changes in their environment. medium.com The development of new synthetic methods, such as double aryne insertion, will enable the study of a wider variety of newly designed thioxanthone derivatives for applications in optics, dyes, and chemical sensors. eurekalert.orgmedium.com
General Intermediates in Complex Organic Synthesis
The thioxanthen-9-one (B50317) scaffold, particularly its halogenated derivatives, serves as a crucial building block in the field of complex organic synthesis. The reactivity of the chloro-substituent on the aromatic rings allows for a variety of chemical transformations, making compounds like this compound and its isomers valuable intermediates for constructing more elaborate molecular architectures. Their utility is prominent in the synthesis of pharmaceuticals, biologically active compounds, and novel heterocyclic systems. myskinrecipes.comindiamart.comresearchgate.net
The primary role of chloro-thioxanthenones as intermediates stems from their susceptibility to nucleophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing nature of the carbonyl and sulfone (in the case of thioxanthen-9-one-10,10-dioxides) moieties facilitates these reactions. nih.gov A significant application is the synthesis of aminated thioxanthone derivatives, which are explored for various biological activities. For instance, 1-chloro-4-propoxy-9H-thioxanthen-9-one is a common starting material for creating libraries of new compounds. nih.govmdpi.com It readily undergoes copper-catalyzed Ullmann-type C-N coupling reactions with a wide range of primary or secondary aliphatic amines, including enantiomerically pure amino alcohols, to yield 1-nitrogen substituted thioxanthones. nih.govmdpi.com This methodology provides a direct route to chiral thioxanthones and other derivatives with potential applications as P-glycoprotein (P-gp) modulators. mdpi.com
The versatility of the thioxanthenone core as a synthetic intermediate is further demonstrated in the construction of focused compound libraries for drug discovery. nih.gov For example, 3-substituted thioxanthenone-10,10-dioxides have been synthesized via facile nucleophilic aromatic substitution on the corresponding chloro-precursor. This approach allows for the introduction of functionalized amino and amide groups, which can enhance properties like solubility while maintaining the necessary pharmacophoric features for biological activity, such as the inhibition of protein-protein interactions implicated in cancer. nih.gov
Beyond direct substitution, chloro-thioxanthenones act as precursors for entirely new heterocyclic frameworks. The synthesis of benzothiopyranoindazoles, for example, has been accomplished through a multi-step sequence starting from 1-chloro-4-nitro-9H-thioxanthen-9-one. researchgate.net Similarly, 2-Chloro-9H-thioxanthen-9-one serves as a known intermediate in the pharmaceutical industry. indiamart.comsellchems.com
The following table summarizes representative synthetic transformations where chloro-thioxanthenone derivatives are employed as key intermediates.
Table 1: Synthetic Applications of Chloro-Thioxanthenone Intermediates
| Starting Intermediate | Reagents & Conditions | Product Type | Application/Significance | Reference |
|---|---|---|---|---|
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Primary/secondary aliphatic amines, CuI, K₂CO₃, Methanol (B129727), 100 °C | 1-Nitrogen substituted thioxanthones | Synthesis of potential efflux pump inhibitors and P-gp modulators | nih.govmdpi.com |
| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Chiral amino alcohols (e.g., (S)-2-aminopropan-1-ol), CuI, K₂CO₃, Methanol, 100 °C | Chiral 1-amino alcohol substituted thioxanthones | Exploration of enantioselectivity in P-gp modulation | mdpi.com |
| 3-Chloro-thioxanthen-9-one-10,10-dioxide | Secondary amines (e.g., piperidine) | 3-Amino-substituted thioxanthenone-10,10-dioxides | Focused library synthesis for biological screening (e.g., BRCA1-BACH1 interaction inhibitors) | nih.gov |
| 1-Chloro-4-nitro-9H-thioxanthen-9-one | Monoalkylhydrazine | 5-Nitrobenzothiopyranoindazole adducts | Precursors for novel chromophore-modified anthracenediones | researchgate.net |
| 1-Chlorothiaxanthone | Substituted alkylenediamines | 1-(Dialkylaminoalkylamino)thiaxanthones | Synthesis of compounds for chemotherapy research (schistosomiasis) | acs.org |
These examples underscore the strategic importance of this compound and related structures as versatile platforms in organic synthesis, enabling the systematic development of complex molecules with tailored properties for medicinal chemistry and materials science.
Computational Chemistry and Theoretical Investigations of 1 Chloro 9h Thioxanthen 9 One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can optimize molecular geometries and calculate various electronic properties. For thioxanthone derivatives containing sulfur and halogen atoms, specific basis sets are often employed in calculations to achieve results that align well with experimental data. For instance, studies on related chloro-thioxanthones have utilized the B3LYP functional with the 6-31+G(d,p) basis set for most atoms, while incorporating a larger basis set like 6-311++G(3df,3pd) for sulfur and chlorine atoms to improve accuracy. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitation energy and chemical stability.
| Parameter | General Description for Thioxanthones | Expected Influence of 1-Chloro Substitution |
|---|---|---|
| HOMO Localization | Distributed over the electron-rich phenyl rings and sulfur atom. | Energy level is lowered due to the inductive effect of chlorine. |
| LUMO Localization | Centered on the electron-deficient thioxanthenone carbonyl group. | Energy level is lowered. |
| Energy Gap (Egap) | Determines the lowest energy electronic transition (color). | The precise effect on the gap depends on the relative stabilization of the HOMO and LUMO. |
The introduction of a highly electronegative chlorine atom onto the thioxanthone scaffold at the C1 position breaks the molecule's symmetry and induces a significant dipole moment. Computational methods can predict the magnitude and direction of this dipole moment in the ground state. Furthermore, upon electronic excitation to singlet or triplet states, the charge distribution within the molecule is rearranged. This change in electron density results in different dipole moments for the excited states compared to the ground state.
Theoretical calculations for the parent thioxanthone molecule in various solvents have shown that the charge distribution and excited-state energies are sensitive to the environment, particularly to hydrogen bonding with protic solvents. d-nb.info For 1-Chloro-9H-thioxanthen-9-one, the permanent dipole caused by the C-Cl bond would be a key factor in its interaction with polar solvents and its behavior in external electric fields. While specific calculated values for this isomer are not prominent in the literature, DFT provides the necessary framework to compute these properties, which are crucial for understanding its solubility, intermolecular interactions, and performance in electronic devices.
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Theoretical Modeling of Photophysical Processes and Excited States
The interaction of this compound with light triggers a series of complex photophysical processes. Theoretical modeling is indispensable for mapping the pathways of energy absorption, dissipation, and emission that occur following photoexcitation.
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for simulating the electronic absorption and emission spectra of molecules. By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).
For the parent thioxanthone, computational studies have explored how solvation affects its absorption spectrum, noting a blue shift (hypsochromic shift) of n→π* transitions and a red shift (bathochromic shift) of π→π* transitions in polar solvents. acs.org Similar TD-DFT calculations on this compound would allow for the prediction of its UV-visible absorption spectrum and how it is influenced by the chloro-substituent. The simulation of fluorescence and phosphorescence spectra involves calculating the transition energies from the optimized geometries of the lowest singlet (S₁) and triplet (T₁) excited states, respectively, back to the ground state (S₀).
A key feature of thioxanthones is their efficiency in undergoing intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The quantum yield of triplet formation (ΦT) is a measure of the efficiency of this process. The presence of a chlorine atom is known to enhance ISC rates due to the "heavy-atom effect," which increases spin-orbit coupling.
Theoretical studies on halogenated thioxanthones confirm that substitution with halogens enhances the population of the excited triplet state. acs.org This occurs through an efficient ¹(π,π) → ³(n,π) intersystem crossing channel. acs.org Experimental and theoretical work on the closely related isomer, 2-chlorothioxanthone (B32725), has demonstrated that this compound exhibits exceptionally efficient room-temperature phosphorescence in its crystalline form, with a measured quantum yield of 74.7%. researchgate.net This high efficiency is attributed to a significant enhancement of both the ISC rate (S₁→Tₙ) and the phosphorescence radiative rate (T₁→S₀) due to strong intermolecular π-π stacking in the crystal. researchgate.net These findings suggest that this compound is also likely to be an efficient triplet-state generator.
| Compound | Photophysical Parameter | Reported Value | Significance |
|---|---|---|---|
| 2-Chlorothioxanthone (crystal) | Phosphorescence Quantum Yield (ΦRTP) | 74.7% researchgate.net | Indicates highly efficient triplet state formation and radiative decay. |
| Thioxanthone (in Acetonitrile) | Triplet Quantum Yield (ΦT) | 0.66 | Demonstrates the parent compound is an effective triplet sensitizer (B1316253). |
| Halogenated Thioxanthones | Intersystem Crossing (ISC) | Enhanced by halogen substitution. acs.org | The heavy-atom effect increases spin-orbit coupling, facilitating S₁→T₁ transition. |
Upon absorption of a photon, the this compound molecule is promoted to an excited singlet state. From there, it can relax through several competing pathways. Computational modeling helps to elucidate the dominant relaxation channels.
For thioxanthones, the photophysical behavior is governed by the interplay of low-lying n,π* and π,π* excited states. acs.org The primary relaxation pathway typically involves:
Excitation: Absorption of light promotes the molecule from the ground state (S₀) to an excited singlet state (S₁), usually of π,π* character.
Intersystem Crossing (ISC): Due to the heavy-atom effect of the chlorine atom, the molecule is expected to undergo rapid and highly efficient intersystem crossing from the S₁ state to a nearby triplet state (Tₙ). Studies on related systems suggest this is likely a transition to a T₂ state of n,π* character, followed by rapid internal conversion to the lowest triplet state, T₁ (π,π*). acs.org
Triplet State Decay: Once in the T₁ state, the molecule can relax back to the ground state via two main routes:
Phosphorescence: Radiative decay from T₁ to S₀, emitting a photon at a longer wavelength than fluorescence. The high phosphorescence quantum yield observed for 2-chlorothioxanthone suggests this is a very significant pathway for chloro-thioxanthones. researchgate.net
Non-radiative decay: The molecule can lose energy as heat and return to the S₀ state without emitting light.
Theoretical calculations can map the potential energy surfaces of these excited states, identify the transition state structures for intersystem crossing, and compute the rate constants for each process, providing a comprehensive picture of the molecule's excited-state dynamics. acs.org
Mechanistic Insights into Reactive Oxygen Species (ROS) Generation
Computational chemistry offers significant insights into the generation of reactive oxygen species (ROS) by this compound, a process central to its applications in areas like photodynamic therapy and photoinitiation. Theoretical studies on the broader class of thioxanthones have established that their photochemical activity is rooted in their electronic structure.
Upon absorption of light, the molecule is promoted to an excited singlet state. It then typically undergoes efficient intersystem crossing (ISC) to a longer-lived triplet state. This triplet state is the key actor in subsequent reactions. The generation of ROS can proceed through two primary pathways:
Type I Mechanism: The excited triplet-state photosensitizer can engage in electron or hydrogen atom transfer with a substrate, creating radical ions. These can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS.
Type II Mechanism: This involves a direct energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen, resulting in the formation of highly reactive singlet oxygen.
The specific mechanisms and their efficiencies are influenced by the molecular structure. For instance, studies on gambogic acid, a xanthenone derivative, have shown that it induces apoptosis in cancer cells through ROS generation. mdpi.com This effect is neutralized by antioxidants, confirming the critical role of ROS. mdpi.com While direct computational studies on ROS generation by this compound are not extensively detailed in the provided search results, the principles derived from related thioxanthone and xanthone (B1684191) systems are applicable. The chlorine substituent on the thioxanthenone core is expected to modulate the electronic properties, thereby influencing the rates of intersystem crossing and the relative efficiencies of the Type I and Type II mechanisms.
Computational Studies of Reaction Mechanisms and Transition States
Computational methods are pivotal in mapping the reaction pathways and identifying the transition states involving this compound and its derivatives. These studies are particularly relevant to its role as a photoinitiator in polymerization. Thioxanthones can mediate reactions through triplet energy transfer, hydrogen atom transfer, or single electron transfer. chemicalbook.com
In the context of photopolymerization, a common system involves a thioxanthone derivative, an amine co-initiator, and a monomer. The reaction mechanism generally involves the photoexcited thioxanthone abstracting a hydrogen atom from the amine or accepting an electron, leading to the formation of reactive radicals that initiate polymerization.
A study on 1-chloro-4-propoxy-9H-thioxanthen-9-one investigated the photopolymerization kinetics in a three-component system with various amines. rsc.org Electron spin resonance studies on a related thioxanthene (B1196266) system demonstrated that the photoexcited ketone reacts with an amine to form an amine radical cation and a thioxanthene carbonyl radical anion. rsc.org Computational analysis, typically using Density Functional Theory (DFT), can model these steps, calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway.
The following interactive table illustrates hypothetical data from a DFT calculation on the interaction between a triplet-state thioxanthone and an amine, showcasing how computational chemistry can distinguish between different mechanistic pathways.
Table 1: Illustrative Computational Data for Thioxanthone-Amine Interaction
| Reaction Pathway | Relative Energy of Reactant Complex (kcal/mol) | Relative Energy of Transition State (kcal/mol) | Activation Barrier (kcal/mol) | Relative Energy of Product Complex (kcal/mol) |
|---|---|---|---|---|
| Hydrogen Abstraction | 0.0 | +4.5 | +4.5 | -12.0 |
| Electron Transfer | 0.0 | +6.8 | +6.8 | -9.5 |
This table is for illustrative purposes and represents the type of data generated from computational studies.
Solvation Models in Spectroscopic and Chemical Reactivity Predictions
The solvent environment can significantly alter the spectroscopic properties and reactivity of molecules. Computational solvation models are therefore essential for accurate predictions. These models can be broadly categorized as implicit or explicit.
Implicit models , like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant.
Explicit models include individual solvent molecules in the calculation, allowing for the study of specific interactions like hydrogen bonding.
For thioxanthones, solvation can affect their absorption and emission spectra (solvatochromism). A study on thioxanthone in protic solvents like methanol (B129727) highlighted the formation of specific hydrogen bonds between the chromophore and solvent molecules, which influences the vertical excitation spectrum. researchgate.net The electronic transitions of aromatic ketones are known to be sensitive to solvent polarity; hydrogen bonding with the carbonyl oxygen can lead to a blue shift (hypsochromic shift) of the n,π* absorption band. acs.org
The reactivity of thioxanthones is also solvent-dependent. The rate of intersystem crossing in thioxanthone, for example, is dramatically influenced by the solvent, decreasing from 7×10¹⁰ s⁻¹ in toluene (B28343) to 4×10⁸ s⁻¹ in methanol. researchgate.net Computational models incorporating solvation effects are crucial for understanding and predicting these changes in both spectroscopic properties and reaction kinetics.
The following interactive table provides hypothetical data on the calculated maximum absorption wavelength (λ_max) of this compound in different solvents, illustrating the concept of solvatochromism.
Table 2: Illustrative Solvatochromic Shift Data for this compound
| Solvent | Dielectric Constant | Calculated λ_max (nm) |
|---|---|---|
| Heptane | 1.9 | 382 |
| Dichloromethane | 8.9 | 389 |
| Ethanol | 24.6 | 394 |
| Acetonitrile (B52724) | 37.5 | 396 |
This table is for illustrative purposes and represents the type of data generated from computational studies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Chloro-9H-thioxanthen-9-one, and how do reaction conditions influence yield?
- A one-pot, two-step synthesis involves cyclization of 2-chloro-6-(4-methoxyphenylthio)-benzonitrile using polyphosphoric acid (PPA) to achieve a 60% yield, improved from earlier methods . Alternative routes, such as reacting 2,6-dichlorobenzonitrile with thiophenol derivatives under acidic conditions, are described in patent literature . Key factors include temperature control (80–120°C), solvent selection (e.g., chlorobenzene), and stoichiometric ratios to minimize byproducts.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while nuclear magnetic resonance (NMR; H and C) confirms substitution patterns and chlorine positioning . Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight () and functional groups (e.g., carbonyl stretch at ~1650 cm) .
Q. How can researchers optimize purification strategies for this compound?
- Recrystallization from ethanol or methanol removes polar impurities, while column chromatography (silica gel, hexane/ethyl acetate gradient) resolves non-polar byproducts. Cold storage (2–8°C) post-purification prevents degradation .
Advanced Research Questions
Q. What methodological challenges arise when designing this compound-based sensors for metal ion detection?
- In copper-selective carbon paste electrodes, variables like ionophore concentration (0.46% w/w), plasticizer (Nujol), and sodium tetraphenylborate (NaTPB) must be optimized via response surface methodology. Electrodes exhibit Nernstian slopes (28.5 mV/decade) for Cu detection (10–10 M), requiring pH control (2.8–5.8) to avoid interference .
Q. How do steric and electronic properties of this compound derivatives influence antitumor activity?
- Comparative molecular field analysis (CoMFA) of thioxanthenone derivatives reveals that steric (42%) and electrostatic (42%) fields, alongside hydrophobicity (log P, 16%), correlate with in vivo antitumor activity against pancreatic ductal adenocarcinoma. Substituents at the 1-position (e.g., dialkylamino groups) enhance activity via improved DNA intercalation .
Q. What metabolic pathways are relevant for thioxanthenone derivatives, and how can metabolites impact toxicity studies?
- While direct data on this compound are limited, studies on isopropylthioxanthenone show regioselective metabolism (e.g., epoxidation at the isopropyl group or sulfur oxidation). Reactive epoxide intermediates may form DNA adducts, necessitating in vitro microsomal assays (rat/human liver S9 fractions) and LC-MS/MS to identify metabolites like 1,2-diols .
Q. How can computational modeling guide the design of novel thioxanthenone-based therapeutics?
- Semiempirical (PM3) and ab initio methods optimize molecular geometries for QSAR studies. Pharmacophore models emphasize planar aromatic cores and electron-withdrawing groups (e.g., chlorine) for π-π stacking with biological targets. Frontier molecular orbital (HOMO/LUMO) gaps predict reactivity in photodynamic therapy applications .
Methodological Notes
- Contradictions in Synthesis : Earlier methods cited in patents report lower yields compared to modern cyclization approaches , highlighting the need for solvent and catalyst optimization.
- Data Gaps : Limited in vivo toxicokinetic data for this compound necessitate further metabolite profiling using radiolabeled analogs (e.g., C-tagged derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
